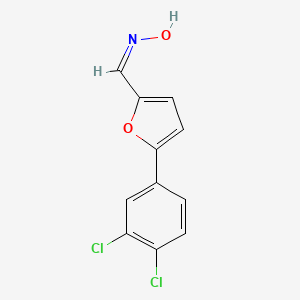![molecular formula C13H20BrNO3 B3889041 2-[{2-[2-(4-bromophenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B3889041.png)
2-[{2-[2-(4-bromophenoxy)ethoxy]ethyl}(methyl)amino]ethanol
Overview
Description
2-[{2-[2-(4-bromophenoxy)ethoxy]ethyl}(methyl)amino]ethanol is a chemical compound that belongs to the family of beta-adrenergic agonists. This compound has shown potential in scientific research for its ability to stimulate beta-adrenergic receptors, which are involved in several physiological and biochemical processes.
Scientific Research Applications
2-[{2-[2-(4-bromophenoxy)ethoxy]ethyl}(methyl)amino]ethanol has been used in several scientific research studies. One of the main applications of this compound is its ability to stimulate beta-adrenergic receptors. Beta-adrenergic receptors are involved in several physiological processes such as heart rate, blood pressure, and metabolism. Therefore, this compound has been studied for its potential use in the treatment of several diseases such as asthma, obesity, and diabetes.
Mechanism of Action
The mechanism of action of 2-[{2-[2-(4-bromophenoxy)ethoxy]ethyl}(methyl)amino]ethanol involves its ability to stimulate beta-adrenergic receptors. When this compound binds to beta-adrenergic receptors, it activates a signaling pathway that leads to several physiological and biochemical effects. These effects include increased heart rate, increased blood pressure, and increased metabolism.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are mainly related to its ability to stimulate beta-adrenergic receptors. These effects include increased heart rate, increased blood pressure, and increased metabolism. Additionally, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[{2-[2-(4-bromophenoxy)ethoxy]ethyl}(methyl)amino]ethanol in lab experiments is its ability to stimulate beta-adrenergic receptors. This makes it a useful tool for studying the physiological and biochemical effects of beta-adrenergic receptor activation. However, one of the limitations of using this compound is its potential toxicity. Therefore, caution should be taken when handling this compound in lab experiments.
Future Directions
There are several future directions for the use of 2-[{2-[2-(4-bromophenoxy)ethoxy]ethyl}(methyl)amino]ethanol in scientific research. One of the future directions is its potential use in the treatment of inflammatory diseases. Additionally, this compound may be useful in the development of new drugs for the treatment of asthma, obesity, and diabetes. Further studies are needed to fully understand the potential of this compound in scientific research.
properties
IUPAC Name |
2-[2-[2-(4-bromophenoxy)ethoxy]ethyl-methylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO3/c1-15(6-8-16)7-9-17-10-11-18-13-4-2-12(14)3-5-13/h2-5,16H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJFWTFPYLACNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CCOCCOC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-5-(4-{3-methoxy-4-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]benzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B3888961.png)
![benzyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3888974.png)
![N-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B3888982.png)
![1-[3-(2-furyl)acryloyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine](/img/structure/B3888999.png)
![N-[2-(4-bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B3889001.png)
![2-[{2-[2-(4-iodophenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B3889004.png)
![1-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-3-piperidinol](/img/structure/B3889010.png)
![8-ethoxy-2-(4-isopropylphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B3889016.png)
![2-[{2-[2-(2-ethylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B3889021.png)
![N-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B3889031.png)
![3-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B3889033.png)
![ethyl 2-benzyl-3-[(3-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B3889035.png)
![N,N'-bis(4-methoxyphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1,3,5-triazine-2,4-diamine](/img/structure/B3889036.png)
